molecular formula C7H6BrFS B2409905 5-Bromo-2-fluoro-4-methyl-benzenethiol CAS No. 108404-38-2

5-Bromo-2-fluoro-4-methyl-benzenethiol

Cat. No.: B2409905
CAS No.: 108404-38-2
M. Wt: 221.09
InChI Key: UTSBLWIGGQONHJ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methyl-benzenethiol is an organic compound with the molecular formula C7H6BrFS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methyl-benzenethiol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-4-methylbenzenethiol using bromine or a bromine source under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methyl-benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-fluoro-4-methyl-benzenethiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methyl-benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoro-N-methylbenzamide: Similar in structure but with an amide group instead of a thiol group.

    5-Bromo-4-fluoro-2-methylbenzenethiol: Similar structure with different positions of the substituents.

Uniqueness

5-Bromo-2-fluoro-4-methyl-benzenethiol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its potential for diverse chemical transformations and applications.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSBLWIGGQONHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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